JOE phosphoramidite, 6-isomer
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Overview
Description
JOE phosphoramidite, 6-isomer, is a specialized reagent used in the synthesis of oligonucleotides. It is a fluorescein derivative containing two chlorine atoms and two methoxy groups. The compound is known for its bright green fluorescence, with absorption and emission maxima at 503 nm and 525 nm, respectively. This makes it a valuable tool in molecular biology and genomics for labeling and detecting oligonucleotides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JOE phosphoramidite, 6-isomer, involves the attachment of the JOE dye (2,7-dimethoxy-4,5-dichloro-6-carboxyfluorescein) to oligonucleotides. The coupling process typically takes about 6 minutes. Deprotection is carried out under standard conditions using ammonium hydroxide, with the time depending on the oligonucleotide composition and nucleobase protecting groups. For instance, deprotection for 17 hours at 55°C removes all protecting groups from standard nucleobases. To avoid the formation of non-fluorescent side products, a solution of 30% ammonium hydroxide and 40% aqueous methylamine (1:1 v/v) can be used.
Industrial Production Methods
Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures, including NMR and HPLC-MS analysis, to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
JOE phosphoramidite, 6-isomer, primarily undergoes substitution reactions during the synthesis of labeled oligonucleotides. The compound is introduced into oligonucleotides using phosphoramidite chemistry, which involves the formation of phosphite triester intermediates that are subsequently oxidized to stable phosphate triesters.
Common Reagents and Conditions
Common reagents used in the synthesis include ammonium hydroxide and aqueous methylamine for deprotection, and acetonitrile as a solvent. The reaction conditions are carefully controlled to prevent the formation of side products and ensure high coupling efficiency.
Major Products
The major products formed from these reactions are JOE-labeled oligonucleotides, which are used in various fluorescence-based assays and molecular biology applications.
Scientific Research Applications
JOE phosphoramidite, 6-isomer, has a wide range of applications in scientific research:
Molecular Biology and Genomics: It is used for labeling oligonucleotides in quantitative PCR (qPCR), fragment analysis, and capillary electrophoresis systems.
Fluorescence-Based Assays: The compound is employed in the development of molecular beacons, probes, and other fluorescence-based assays and sensors.
Diagnostic Research: JOE-labeled oligonucleotides are used in diagnostic assays for detecting and quantifying specific DNA or RNA sequences.
Mechanism of Action
The mechanism of action of JOE phosphoramidite, 6-isomer, involves the site-specific attachment of the JOE dye to oligonucleotides. The dye’s fluorescence is efficiently quenched until a specific event triggers its release, resulting in a detectable signal . This property enables the creation of highly sensitive fluorescence-based assays and probes.
Comparison with Similar Compounds
Similar Compounds
FAM (6-carboxyfluorescein): Another fluorescein derivative used for oligonucleotide labeling.
TET (tetrachlorofluorescein): A fluorescein derivative with different spectral properties.
HEX (hexachlorofluorescein): Similar to JOE but with different absorption and emission maxima.
Uniqueness
JOE phosphoramidite, 6-isomer, is unique due to its spectral characteristics, which place it between FAM and TAMRA/ROX dyes. This makes it particularly useful for multiplex detection in DNA sequencing and other applications where multiple fluorescent labels are required.
Properties
Molecular Formula |
C48H60Cl2N3O12P |
---|---|
Molecular Weight |
972.9 g/mol |
IUPAC Name |
[4',5'-dichloro-6-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexylcarbamoyl]-6'-(2,2-dimethylpropanoyloxy)-2',7'-dimethoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C48H60Cl2N3O12P/c1-27(2)53(28(3)4)66(61-23-17-20-51)60-22-16-14-13-15-21-52-42(54)29-18-19-30-31(24-29)48(65-43(30)55)32-25-34(58-11)40(63-44(56)46(5,6)7)36(49)38(32)62-39-33(48)26-35(59-12)41(37(39)50)64-45(57)47(8,9)10/h18-19,24-28H,13-17,21-23H2,1-12H3,(H,52,54) |
InChI Key |
CKBMUCQWGUZAKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCCCCCNC(=O)C1=CC2=C(C=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)OC)OC(=O)C(C)(C)C)Cl)Cl)OC(=O)C(C)(C)C)OC)OCCC#N |
Origin of Product |
United States |
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